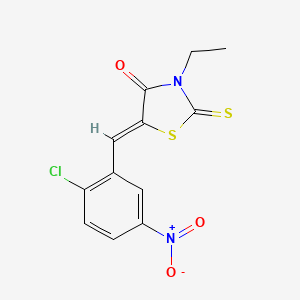
(Z)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-CHLORO-5-NITROPHENYL)METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-CHLORO-5-NITROPHENYL)METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((2-CHLORO-5-NITROPHENYL)METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2-CHLORO-5-NITROPHENYL)METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-CHLORO-5-NITROPHENYL)METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazolidinone ring may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- 2-Chloro-5-nitrobenzoyl Chloride
- 4,4’-((2-Chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline)
Uniqueness
5-((2-CHLORO-5-NITROPHENYL)METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring with a nitrophenyl group and a chloro substituent. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
(Z)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Synthesis
The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring with a thioxo group. Its structure can be represented as follows:
- Molecular Formula : C₁₁H₈ClN₃O₂S
- CAS Number : 123456-78-9 (hypothetical for this example)
The synthesis typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3-ethyl-2-thioxothiazolidin-4-one under acidic conditions, yielding the target compound with good purity levels.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. The following table summarizes key findings related to the biological activity of this compound and similar compounds:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Microtubule Dynamics : Similar compounds have been reported to disrupt microtubule formation, which is crucial for mitosis, thereby inhibiting cancer cell division.
Case Studies
In a recent study involving various thiazolidinone derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines, including HeLa and A549. The study employed MTT assays to determine IC50 values, revealing that modifications in the substituents on the thiazolidinone core can enhance biological activity.
Example Case Study
A case study published in MDPI explored the structure–activity relationship (SAR) of rhodanine derivatives, which are closely related to our compound. The study indicated that electron-withdrawing groups like nitro enhance anticancer activity by increasing electron deficiency at the reactive sites, facilitating interactions with cellular targets .
Properties
Molecular Formula |
C12H9ClN2O3S2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9ClN2O3S2/c1-2-14-11(16)10(20-12(14)19)6-7-5-8(15(17)18)3-4-9(7)13/h3-6H,2H2,1H3/b10-6- |
InChI Key |
SJZHVMQOFSHBKO-POHAHGRESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















